4-chloro-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
4-chloro-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C7H4ClFN2S. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzothiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst like acetic acid.
Major Products Formed:
Schiff Bases: Formed through condensation reactions with aldehydes.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-6-fluoro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and dyes.
Biological Research: It serves as a probe in biochemical assays and as a ligand in the study of enzyme interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Aminobenzothiazole
Comparison: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it particularly valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
4-chloro-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFVRZURNJXRTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478727 |
Source
|
Record name | 2-Amino-4-chloro-6-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210834-98-3 |
Source
|
Record name | 2-Amino-4-chloro-6-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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